N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and a sulfanyl acetamide side chain at position 4. The 3-methoxyphenyl substituent on the acetamide moiety distinguishes it from analogs. Chromeno-pyrimidine derivatives are studied for their diverse pharmacological properties, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-31-20-12-7-11-19(15-20)27-23(30)16-33-26-21-14-18-10-5-6-13-22(18)32-25(21)28-24(29-26)17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZISMUSXDCAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126363 | |
| Record name | N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872196-58-2 | |
| Record name | N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872196-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that integrates chromene and pyrimidine structures, featuring a sulfanyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.6 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 872206-65-0 |
The presence of methoxy groups enhances solubility and potential bioavailability, which is crucial for its pharmacological applications.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways critical for various therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, chromene derivatives have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The chromene and pyrimidine moieties are known for their roles in antimicrobial effects, potentially disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound may also possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antitumor Studies : A study on chromene derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study, derivatives of chromeno-pyrimidine were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting strong antimicrobial potential .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that the compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential mechanism for its anti-inflammatory effects .
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | Induction of apoptosis |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Inhibition of COX and cytokine production |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves:
- Inhibition of cell proliferation : Chromeno[2,3-d]pyrimidines can disrupt cellular processes leading to cancer cell growth.
- Induction of cell cycle arrest : This is achieved through modulation of key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression.
Case Study : A study focused on synthesizing new chromeno[2,3-d]pyrimidine derivatives found that specific modifications enhanced anticancer activity against breast cancer cell lines, demonstrating IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed activity against pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy varies with structural modifications, emphasizing the importance of substituents on the chromene and pyrimidine rings.
Case Study : An evaluation of various derivatives against Bacillus cereus and Pseudomonas aeruginosa reported significant inhibition zones for several compounds within this class.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by inhibiting myeloperoxidase (MPO), suggesting a potential role in reducing inflammation-related conditions.
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. While specific industrial production methods are not well-documented, general approaches would involve optimizing reaction conditions such as temperature and solvent to ensure high yield and purity.
Comparison with Similar Compounds
Structural Analog: N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl]Acetamide
Key Differences :
- Substituents: The phenyl group at position 2 of the chromeno-pyrimidine core is substituted with 4-methoxy (vs. phenyl in the target compound), and the acetamide moiety bears a 3-chlorophenyl group (vs. 3-methoxyphenyl) .
Physicochemical Implications :
- Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to the chloro analog due to increased polarity.
- Stability : Methoxy substituents generally enhance oxidative stability compared to halogens like chlorine.
Table 1: Substituent Comparison
| Compound | R1 (Chromeno-Pyrimidine C2) | R2 (Acetamide Phenyl) |
|---|---|---|
| Target Compound | Phenyl | 3-Methoxyphenyl |
| Compound | 4-Methoxyphenyl | 3-Chlorophenyl |
Comparison with Hexahydrobenzothieno-Pyrimidine Derivatives
The compound in , N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, shares the sulfanyl acetamide group but differs in core structure:
- Core Heterocycle: Hexahydrobenzothieno-pyrimidine (saturated, sulfur-containing) vs. chromeno-pyrimidine (fused aromatic system).
- Biological Relevance : Saturated cores may confer conformational flexibility, influencing binding to hydrophobic enzyme pockets, while aromatic systems enable π-π stacking interactions .
Table 2: Core Structure Comparison
Methoxyphenyl vs. Dimethoxypyrimidinyl Acetamides
reports acetamide derivatives with dimethoxypyrimidinyl groups (e.g., N-(4,6-dimethoxypyrimidin-2-yl)). Unlike the target compound, these lack the chromeno-pyrimidine core but share the acetamide linkage.
Crystallographic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
